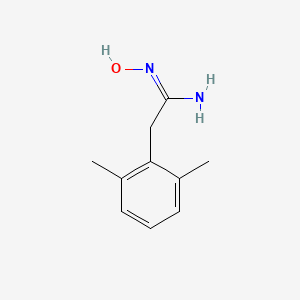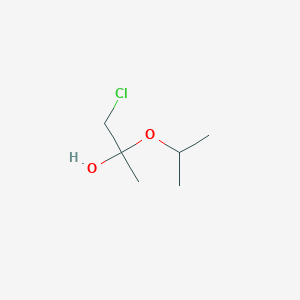
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide is a complex organic compound that belongs to the class of hydrazides It is derived from isonicotinic acid and features a unique structure with a nitroso group and a cycloheptatrienone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide typically involves the reaction of isonicotinic acid hydrazide with a suitable nitroso compound. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. For instance, the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can yield similar hydrazide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential as inhibitors of enzymes like peroxidase.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide involves its interaction with specific molecular targets. For instance, its derivatives can inhibit the activity of enzymes like cytochrome P450 by forming hepatotoxins . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoniazid: A well-known derivative of isonicotinic acid used as an antibiotic for tuberculosis.
Iproniazid: Another hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as a monoamine oxidase inhibitor.
Uniqueness
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide is unique due to its specific structure, which includes a nitroso group and a cycloheptatrienone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
736-26-5 |
|---|---|
Molekularformel |
C13H10N4O3 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
N'-(4-nitroso-7-oxocyclohepta-1,3,5-trien-1-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H10N4O3/c18-12-4-2-10(17-20)1-3-11(12)15-16-13(19)9-5-7-14-8-6-9/h1-8H,(H,15,18)(H,16,19) |
InChI-Schlüssel |
MQDAALFMMPMHAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C(=CC=C1N=O)NNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13800075.png)

![4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one](/img/structure/B13800086.png)


![2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione](/img/structure/B13800110.png)


![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)

![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)

